molecular formula C7H6BF3KN3 B1454973 Potassium 4-(azidomethyl)phenyltrifluoroborate CAS No. 898544-50-8

Potassium 4-(azidomethyl)phenyltrifluoroborate

Cat. No.: B1454973
CAS No.: 898544-50-8
M. Wt: 239.05 g/mol
InChI Key: XIWGKBHBLASHCL-UHFFFAOYSA-N
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Description

Potassium 4-(azidomethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C₇H₆BF₃KN₃ and a molecular weight of 239.05 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its stability and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-(azidomethyl)phenyltrifluoroborate typically involves the reaction of 4-(azidomethyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the trifluoroborate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable procedures that ensure high yields and purity. These methods often employ continuous-flow chemistry techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(azidomethyl)phenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is often a biaryl compound with various functional groups attached .

Mechanism of Action

The mechanism of action of potassium 4-(azidomethyl)phenyltrifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. The azido group can participate in click chemistry, forming stable triazole rings upon reaction with alkynes. The trifluoroborate moiety enhances the compound’s stability and reactivity under various conditions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate

Uniqueness

Potassium 4-(azidomethyl)phenyltrifluoroborate is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in synthetic applications. This differentiates it from other potassium organotrifluoroborates, which may lack the azido functionality and thus have different reactivity profiles .

Properties

IUPAC Name

potassium;[4-(azidomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWGKBHBLASHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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